3-[5,14-dihydroxy-3-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
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Overview
Description
Periplocin is a plant-derived glycoside where the sugar moiety is linked to a steroid. This compound has been recognized for its healing activities in traditional Chinese medicine, particularly for treating rheumatoid arthritis . Periplocin has garnered significant attention in scientific research due to its potential pharmaceutical effects, including anti-inflammatory, antitumor, and cardiotonic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of periplocin involves complex organic reactions. One common method includes the extraction of the compound from cortex periplocae using solvents like ethanol or methanol . The extracted solution is then subjected to various purification processes, such as chromatography, to isolate periplocin .
Industrial Production Methods
Industrial production of periplocin typically involves large-scale extraction from Periploca sepium roots. The roots are dried, ground, and then subjected to solvent extraction. The extract is concentrated and purified using techniques like high-performance liquid chromatography (HPLC) to obtain high-purity periplocin .
Chemical Reactions Analysis
Types of Reactions
Periplocin undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines under basic conditions.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of periplocin, which may exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a model compound for studying glycoside-steroid interactions and synthesis.
Biology: Investigated for its role in cellular processes, including apoptosis and cell cycle regulation.
Medicine: Demonstrated potential in treating cancers, heart failure, and inflammatory diseases
Industry: Explored for its use in developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
Periplocin exerts its effects through multiple molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by activating the AMPK/mTOR signaling pathway . Additionally, periplocin inhibits cell proliferation and migration by down-regulating proteins involved in these processes . In the context of heart failure, periplocin enhances cardiac function by modulating calcium and apoptosis signaling pathways .
Comparison with Similar Compounds
Periplocin is often compared with other cardiac glycosides like digoxin and ouabain. While all these compounds share a similar mechanism of action by inhibiting the sodium-potassium ATPase pump, periplocin is unique due to its additional anti-inflammatory and antitumor properties . Other similar compounds include periplocymarin and periplogenin, which are also derived from cortex periplocae and exhibit similar biological activities .
Conclusion
Periplocin is a versatile compound with significant potential in various scientific and medical fields. Its unique combination of glycoside and steroid components, along with its diverse biological activities, makes it a valuable subject for ongoing research and development.
Properties
IUPAC Name |
3-[5,14-dihydroxy-3-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O13/c1-18-31(49-32-30(41)29(40)28(39)25(16-37)48-32)24(44-4)14-27(46-18)47-20-5-9-33(2)22-6-10-34(3)21(19-13-26(38)45-17-19)8-12-36(34,43)23(22)7-11-35(33,42)15-20/h13,18,20-25,27-32,37,39-43H,5-12,14-17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBPKUMWVXUSCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)OC)OC7C(C(C(C(O7)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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